Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)palladium(II)
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Overview
Description
Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)palladium(II) is an organometallic compound with the chemical formula Pd(C_11H_19O_2)_2. It is a coordination complex where palladium is bonded to two molecules of 2,2,6,6-tetramethyl-3,5-heptanedione. This compound is known for its stability and volatility, making it useful in various chemical processes, particularly in the field of material science and catalysis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)palladium(II) typically involves the reaction of palladium(II) chloride with 2,2,6,6-tetramethyl-3,5-heptanedione in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or acetone under reflux conditions. The product is then purified by recrystallization .
Industrial Production Methods
On an industrial scale, the production of Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)palladium(II) follows a similar synthetic route but is optimized for higher yields and purity. The process involves continuous flow reactors and automated systems to control reaction parameters precisely, ensuring consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)palladium(II) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form palladium(IV) complexes.
Reduction: It can be reduced to palladium(0), which is often used in catalysis.
Substitution: Ligand exchange reactions where the 2,2,6,6-tetramethyl-3,5-heptanedione ligands are replaced by other ligands
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are used.
Substitution: Ligand exchange reactions often use phosphines or amines as substituting ligands
Major Products
Oxidation: Palladium(IV) complexes.
Reduction: Palladium(0) nanoparticles.
Substitution: New palladium complexes with different ligands
Scientific Research Applications
Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)palladium(II) has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of palladium nanoparticles and other palladium-containing compounds.
Biology: Investigated for its potential use in biological imaging and as a catalyst in biochemical reactions.
Medicine: Explored for its potential in drug delivery systems and as an anticancer agent.
Industry: Utilized in the production of thin films and coatings, particularly in the electronics industry.
Mechanism of Action
The mechanism by which Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)palladium(II) exerts its effects is primarily through its ability to act as a catalyst. The palladium center can undergo oxidation and reduction cycles, facilitating various chemical transformations. The 2,2,6,6-tetramethyl-3,5-heptanedione ligands stabilize the palladium center, allowing it to participate in catalytic cycles without decomposing .
Comparison with Similar Compounds
Similar Compounds
- Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)copper(II)
- Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)nickel(II)
- Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)lead(II)
Uniqueness
Compared to similar compounds, Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)palladium(II) is unique due to its higher stability and volatility, making it particularly useful in vapor deposition processes. Its catalytic properties are also superior in certain reactions, such as cross-coupling reactions, where palladium catalysts are preferred .
Properties
Molecular Formula |
C22H40O4Pd |
---|---|
Molecular Weight |
475.0 g/mol |
IUPAC Name |
(Z)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;palladium |
InChI |
InChI=1S/2C11H20O2.Pd/c2*1-10(2,3)8(12)7-9(13)11(4,5)6;/h2*7,12H,1-6H3;/b2*8-7-; |
InChI Key |
BAMDVVIRBULKGA-ATMONBRVSA-N |
Isomeric SMILES |
CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.[Pd] |
Canonical SMILES |
CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.[Pd] |
Origin of Product |
United States |
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